molecular formula C22H12ClFN2O3 B2388584 1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634569-32-7

1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2388584
CAS No.: 634569-32-7
M. Wt: 406.8
InChI Key: HZKFRDAVGVHVAD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, a fluorine atom, a pyridine ring, and a chromeno-pyrrole core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step synthetic routes. One common approach includes the following steps:

Scientific Research Applications

1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multicomponent reaction involving the interaction of various precursors. The synthetic route typically includes the condensation of substituted phenols with pyrrole derivatives, leading to the formation of the chromeno-pyrrole framework. The presence of a chlorophenyl and a fluorine atom in its structure enhances its pharmacological profile by influencing its electronic properties and interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antitumor activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example, one study demonstrated that a related compound inhibited the proliferation of colon cancer cell lines (HCT-116, SW-620) with a GI50 value in the nanomolar range (approximately 1.0–1.6 × 10^-8 M) .

The mechanism by which this compound exerts its antitumor effects appears to involve interaction with key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound may act as an inhibitor of receptor tyrosine kinases (RTKs), such as EGFR and VEGFR2, which are critical in tumor growth and angiogenesis .

In Vivo Studies

In vivo studies using chemically induced models of colon cancer have demonstrated that compounds related to this class can significantly reduce tumor growth. These findings suggest that the compound not only inhibits tumor cell proliferation but may also interfere with tumor microenvironment interactions .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AntitumorColon cancer cell linesGI50 ≈ 1.0–1.6 × 10^-8 M
Receptor inhibitionEGFR/VEGFR2Inhibition of signaling pathways
In vivo tumor growthRat model of colon cancerSignificant reduction in tumor size

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrole derivatives revealed that specific modifications to the chromeno-pyrrole structure enhanced anticancer activity against various cell lines. The introduction of electron-withdrawing groups like fluorine and chlorine improved binding affinity to target proteins involved in cancer progression.

Case Study 2: Pharmacokinetics and Toxicology

Another investigation assessed the pharmacokinetics of related compounds in animal models. The results indicated favorable absorption and distribution profiles with low toxicity levels observed during acute toxicity tests. This suggests potential for further development into therapeutic agents .

Properties

IUPAC Name

1-(4-chlorophenyl)-7-fluoro-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClFN2O3/c23-13-6-4-12(5-7-13)19-18-20(27)15-11-14(24)8-9-16(15)29-21(18)22(28)26(19)17-3-1-2-10-25-17/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKFRDAVGVHVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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